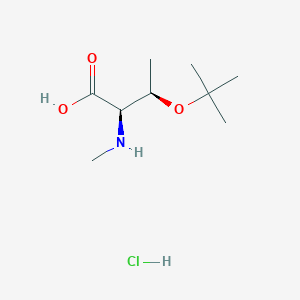
N-Me-D-Thr(tBu)-OH.HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-D-threonine tert-butyl ester hydrochloride, commonly referred to as N-Me-D-Thr(tBu)-OH.HCl, is a derivative of the amino acid threonine. This compound is often used in peptide synthesis due to its unique structural properties, which include a methyl group and a tert-butyl ester protecting group. These modifications enhance its stability and reactivity, making it a valuable building block in various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-D-threonine tert-butyl ester hydrochloride typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group of threonine is protected using a tert-butyl ester group. This is achieved by reacting threonine with tert-butyl chloroformate in the presence of a base such as triethylamine.
Methylation: The amino group of the protected threonine is methylated using a methylating agent like methyl iodide in the presence of a base such as sodium hydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the methylated product with hydrochloric acid.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine tert-butyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to carry out the protection, methylation, and hydrochloride formation reactions.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography to ensure high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-D-threonine tert-butyl ester hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The tert-butyl ester group can be substituted with other protecting groups or functional groups.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include acids, bases, and nucleophiles.
Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives of N-Methyl-D-threonine.
Hydrolysis: N-Methyl-D-threonine carboxylic acid.
Oxidation and Reduction: Oxidized or reduced forms of N-Methyl-D-threonine derivatives.
Applications De Recherche Scientifique
N-Methyl-D-threonine tert-butyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of protein structure and function.
Medicine: It is used in the development of peptide-based drugs and therapeutic agents.
Industry: The compound is used in the production of pharmaceuticals and fine chemicals.
Mécanisme D'action
The mechanism of action of N-Methyl-D-threonine tert-butyl ester hydrochloride involves its incorporation into peptides and proteins. The methyl and tert-butyl ester groups enhance the stability and reactivity of the compound, allowing it to participate in various biochemical reactions. The molecular targets and pathways involved depend on the specific peptides and proteins synthesized using this compound.
Comparaison Avec Des Composés Similaires
N-Methyl-D-threonine tert-butyl ester hydrochloride can be compared with other similar compounds such as:
N-Methyl-L-threonine tert-butyl ester hydrochloride: Similar structure but different stereochemistry.
N-Methyl-D-serine tert-butyl ester hydrochloride: Similar structure but with a different side chain.
N-Methyl-D-threonine methyl ester hydrochloride: Similar structure but with a different protecting group.
Uniqueness
The uniqueness of N-Methyl-D-threonine tert-butyl ester hydrochloride lies in its specific combination of methylation and tert-butyl ester protection, which provides enhanced stability and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C9H20ClNO3 |
|---|---|
Poids moléculaire |
225.71 g/mol |
Nom IUPAC |
(2R,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride |
InChI |
InChI=1S/C9H19NO3.ClH/c1-6(13-9(2,3)4)7(10-5)8(11)12;/h6-7,10H,1-5H3,(H,11,12);1H/t6-,7-;/m1./s1 |
Clé InChI |
GKIUBXVFBXDBDS-ZJLYAJKPSA-N |
SMILES isomérique |
C[C@H]([C@H](C(=O)O)NC)OC(C)(C)C.Cl |
SMILES canonique |
CC(C(C(=O)O)NC)OC(C)(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


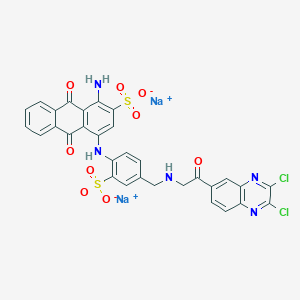
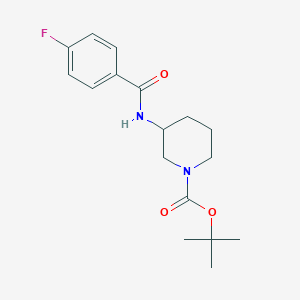
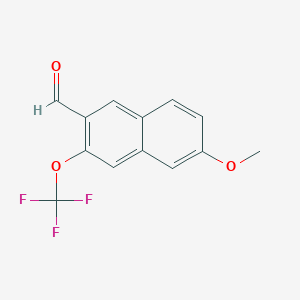
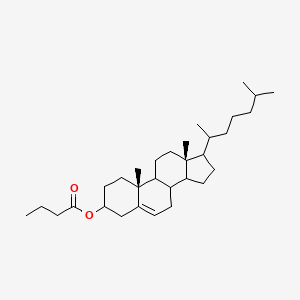
![Tert-butyl 3-[2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B14792967.png)
![2-amino-N-cyclopropyl-N-[(3,4-dichlorophenyl)methyl]propanamide](/img/structure/B14792970.png)
![N4,N4-Diphenyl-N4',N4'-di-m-tolyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B14792979.png)
![Methyl 5-[6-[(4-methylpiperazin-1-yl)methyl]benzimidazol-1-yl]-3-[1-[2-(trifluoromethyl)phenyl]ethoxy]thiophene-2-carboxylate](/img/structure/B14792981.png)
![(10S,13S)-17-acetyl-10,13-dimethyl-1,2,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14792983.png)
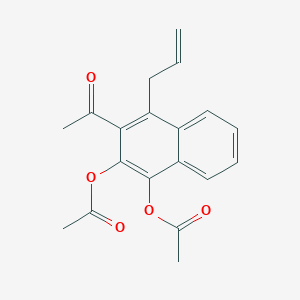
![(2R,3S,4R,5R)-2-(hydroxymethyl)-5-{6-[(3-hydroxypropyl)amino]-9H-purin-9-yl}oxolane-3,4-diol](/img/structure/B14793001.png)
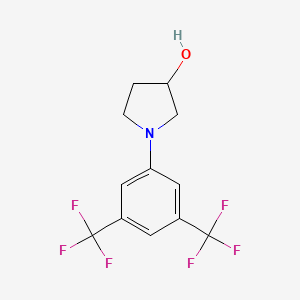
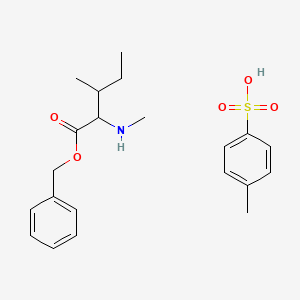
![4-(1-Hydroxyethyl)-3-[(4-methoxyphenyl)methyl]-1,3-oxazolidin-2-one](/img/structure/B14793020.png)
